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molecular formula C8H6N2O B1315990 3-Oxo-3-pyridin-3-yl-propionitrile CAS No. 30510-18-0

3-Oxo-3-pyridin-3-yl-propionitrile

Cat. No. B1315990
M. Wt: 146.15 g/mol
InChI Key: MDNYQXMCDAKSIW-UHFFFAOYSA-N
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Patent
US09227976B2

Procedure details

A mixture of 3-oxo-3-pyridin-3-ylpropane nitrile (1.31 g, 9 mmol), ethyl hydrazinoacetate hydrochloride (1.39 g, 9 mmol) in methanol (9 mL) was heated under microwave irradiation at 120° C. for 1 h. The reaction mixture was concentrated in vacuo and the residue was purified by column chromatography (silica gel, ethyl acetate) yielding the title compound as a solid (510 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][C:4]#[N:5].Cl.[NH:13]([CH2:15][C:16]([O:18][CH2:19]C)=[O:17])[NH2:14]>CO>[NH2:5][C:4]1[N:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[N:14]=[C:2]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
O=C(CC#N)C=1C=NC=CC1
Name
Quantity
1.39 g
Type
reactant
Smiles
Cl.N(N)CC(=O)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CC(=O)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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